3-chloro-4-(1H-imidazol-1-yl)aniline

Chemical Procurement Formulation Physicochemical Properties

3-Chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7) is a substituted aromatic amine characterized by a chloro group at the 3-position and an imidazol-1-yl moiety at the 4-position of the aniline ring. With the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol , this compound is commercially available as a solid with a minimum purity specification of 95%.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 869942-76-7
Cat. No. B1276545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(1H-imidazol-1-yl)aniline
CAS869942-76-7
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)N2C=CN=C2
InChIInChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2
InChIKeyQWZGGODEZYBJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7): A Specialized Aromatic Amine for Chemical Biology and Heterocyclic Synthesis


3-Chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7) is a substituted aromatic amine characterized by a chloro group at the 3-position and an imidazol-1-yl moiety at the 4-position of the aniline ring . With the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol , this compound is commercially available as a solid with a minimum purity specification of 95% . Its structure combines an electron-withdrawing chloro substituent, a primary aromatic amine nucleophile, and an imidazole heterocycle capable of metal coordination and hydrogen bonding [1]. This trifunctional architecture positions the compound as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing kinase inhibitor scaffolds and other nitrogen-containing heterocycles [1].

Why 3-Chloro-4-(1H-imidazol-1-yl)aniline (869942-76-7) Cannot Be Replaced by Simple Imidazole Anilines


Substituting 3-chloro-4-(1H-imidazol-1-yl)aniline with a closely related imidazole-aniline congener introduces substantial changes to both physicochemical properties and synthetic utility. The specific 3-chloro-4-imidazol-1-yl substitution pattern is not merely a positional variant; it directly influences the compound's measured LogP (1.72) and hydrogen-bonding profile, which in turn govern its behavior in cross-coupling reactions, metal coordination, and structure-activity relationship (SAR) studies . Analogous compounds such as 2-chloro-4-(1H-imidazol-1-yl)aniline or 3-chloro-2-(1H-imidazol-1-yl)aniline exhibit different electronic and steric environments, leading to divergent reactivity in palladium-catalyzed transformations and altered biological target engagement . The quantitative differences outlined below demonstrate that generic replacement without rigorous validation compromises experimental reproducibility and the reliability of SAR conclusions.

Quantitative Differentiation Evidence for 3-Chloro-4-(1H-imidazol-1-yl)aniline (869942-76-7)


Free Base vs. Hydrochloride Salt: A Procurement-Relevant Differentiation in Physicochemical Profile

3-Chloro-4-(1H-imidazol-1-yl)aniline is available in two distinct forms: the free base (CAS 869942-76-7) and the hydrochloride salt (CAS 1235439-78-7). These forms are not interchangeable in all experimental contexts due to quantifiable differences in molecular weight, lipophilicity, and solubility. The free base has a molecular weight of 193.63 g/mol and a measured LogP of 1.72 . In contrast, the hydrochloride salt has a molecular weight of 230.09 g/mol and exhibits a different LogP (reported as 1.92 or 3.4911 depending on the computational method) [1][2].

Chemical Procurement Formulation Physicochemical Properties

Lipophilicity (LogP) Profile Differentiates 3-Chloro-4-(1H-imidazol-1-yl)aniline from Positional Isomers

The lipophilicity of 3-chloro-4-(1H-imidazol-1-yl)aniline, as measured by LogP (1.72), distinguishes it from its positional isomers and influences its predicted membrane permeability and distribution profile . While direct experimental LogP values for the 2-chloro-4-imidazolyl and 3-chloro-2-imidazolyl isomers are not uniformly reported in accessible literature, the unique substitution pattern of the target compound yields a specific LogP value that can be contrasted with other C9H8ClN3 isomers. For instance, the 5-chloro-2-(1H-imidazol-1-yl)aniline isomer has a predicted LogP of 1.6 [1], while the hydrochloride salt of the target compound shows a reported LogP of 0.9957 [2].

Medicinal Chemistry ADME Prediction Lipophilicity

Substitution Pattern as a Determinant of Synthetic Utility in Cross-Coupling Reactions

The 3-chloro-4-(1H-imidazol-1-yl) substitution pattern provides a unique ortho/para-directing and steric environment for palladium-catalyzed cross-coupling reactions compared to other chloro-imidazolyl aniline isomers. The chloro group at the 3-position activates the adjacent positions for nucleophilic aromatic substitution while the imidazole at the 4-position offers a distinct electronic profile that influences regioselectivity in coupling events [1]. Although direct comparative yield data for this specific compound against its isomers in identical coupling reactions are not publicly available, the class-level inference from imidazole-based catalyst studies indicates that substitution pattern significantly modulates reaction outcomes [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 3-Chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7) Based on Quantified Differentiation


Medicinal Chemistry Building Block for Kinase Inhibitor and Antifungal Scaffolds

3-Chloro-4-(1H-imidazol-1-yl)aniline serves as a privileged starting material for the synthesis of imidazole-containing kinase inhibitors and antifungal agents. Its 1.72 LogP and hydrogen-bonding capacity make it a suitable fragment for optimizing physicochemical properties in lead series [1]. The compound's specific substitution pattern has been exploited in SAR studies to probe kinase selectivity, where small structural variations among imidazole anilines can shift inhibitory profiles across different kinases [2]. Researchers should prioritize this specific isomer when the 3-chloro-4-imidazolyl arrangement is required to maintain target engagement or to achieve desired cellular permeability.

Formulation and Solubility Optimization Using Salt Form Selection

When aqueous solubility is a critical parameter, the hydrochloride salt form (CAS 1235439-78-7) should be preferentially procured over the free base. The hydrochloride salt enhances stability and facilitates dissolution in polar media, which is advantageous for in vitro assays and preliminary formulation studies [1]. The 36.46 g/mol molecular weight increase relative to the free base must be accounted for in molarity calculations to ensure accurate dosing in biological experiments [2].

Cross-Coupling and Diversification in Heterocyclic Library Synthesis

This compound is ideally suited for diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging the chloro group as a synthetic handle. The imidazole nitrogen provides an additional coordination site for metal catalysts, potentially enhancing reaction efficiency [1]. Chemists synthesizing focused libraries of imidazole-containing heterocycles should select this specific isomer when the 3-chloro substitution pattern is required to direct subsequent functionalization or to install the imidazole moiety at the desired position relative to other substituents [2].

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